molecular formula C13H22O2Si B1316669 3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol CAS No. 96013-78-4

3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol

Cat. No.: B1316669
CAS No.: 96013-78-4
M. Wt: 238.4 g/mol
InChI Key: LDTQLNVJNNRXRM-UHFFFAOYSA-N
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Description

3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol is an organic compound with the chemical formula C14H24O2Si. It is a phenolic compound where the hydroxyl group is protected by a tert-butyl(dimethyl)silyl group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol typically involves the silylation of 3-hydroxybenzyl alcohol. The reaction is carried out using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction conditions usually involve anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The silyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the silyl protecting group.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Deprotected phenols or other substituted phenols

Scientific Research Applications

3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol is used in various scientific research applications:

    Chemistry: It is used as a protecting group for hydroxyl groups in organic synthesis.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol involves the protection of hydroxyl groups during chemical reactions. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other functional groups in the molecule. The silyl group can be removed under mild conditions, revealing the hydroxyl group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethylsilyl chloride
  • tert-Butyldiphenylsilyl chloride
  • tert-Butyldimethylsilyloxyacetaldehyde

Uniqueness

3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol is unique due to its specific structure, which provides effective protection for hydroxyl groups while being easily removable under mild conditions. This makes it a valuable compound in organic synthesis, particularly in multi-step synthesis where selective protection and deprotection of functional groups are crucial.

Properties

IUPAC Name

3-[[tert-butyl(dimethyl)silyl]oxymethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-10-11-7-6-8-12(14)9-11/h6-9,14H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTQLNVJNNRXRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565781
Record name 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96013-78-4
Record name 3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96013-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 79 g of 3-(hydroxymethyl)phenol in 300 mL of DMF cooled at 0° C. was added 50 g of imidazole followed by 101 g of tert-butyl(chloro)dimethylsilane. The reaction was warmed to rt and stirred overnight. The reaction was quenched with aqueous NH4Cl, extracted with EtOAc and washed with brine, dried over sodium sulfate, evaporated, and purified by flash chromatography (10–30% EtOAc/hexane) to afford 140 g of the title compound as a yellow oil.
Quantity
79 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
101 g
Type
reactant
Reaction Step Three

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